Ethyl 7-(3,5-dibromophenoxy)heptanoate
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Overview
Description
Ethyl 7-(3,5-dibromophenoxy)heptanoate is a chemical compound with the molecular formula C15H20Br2O3. It is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to a heptanoate ester. This compound appears as a white to pale yellow solid and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3,5-dibromophenoxy)heptanoate typically involves the esterification of 7-(3,5-dibromophenoxy)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
7-(3,5-dibromophenoxy)heptanoic acid+ethanolH2SO4Ethyl 7-(3,5-dibromophenoxy)heptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,5-dibromophenoxy)heptanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as 7-(3,5-dihydroxyphenoxy)heptanoate or 7-(3,5-diaminophenoxy)heptanoate.
Reduction: 7-(3,5-dibromophenoxy)heptanol.
Hydrolysis: 7-(3,5-dibromophenoxy)heptanoic acid and ethanol.
Scientific Research Applications
Ethyl 7-(3,5-dibromophenoxy)heptanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study the interactions of brominated phenoxy compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its brominated phenoxy structure, which may exhibit biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,5-dibromophenoxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atoms in the phenoxy group can participate in halogen bonding, which may enhance the compound’s binding affinity to its targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(3,5-dichlorophenoxy)heptanoate
- Ethyl 7-(3,5-difluorophenoxy)heptanoate
- Ethyl 7-(3,5-diiodophenoxy)heptanoate
Uniqueness
Ethyl 7-(3,5-dibromophenoxy)heptanoate is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated, fluorinated, or iodinated analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 7-(3,5-dibromophenoxy)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Br2O3/c1-2-19-15(18)7-5-3-4-6-8-20-14-10-12(16)9-13(17)11-14/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZDOMQUQOGVNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCOC1=CC(=CC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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